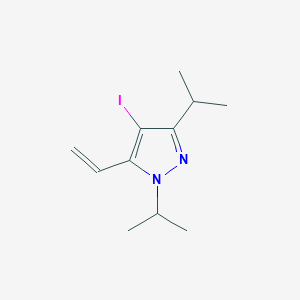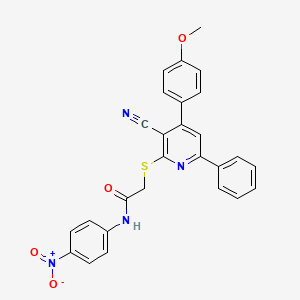
4-Iodo-1,3-diisopropyl-5-vinyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Iodo-1,3-diisopropyl-5-vinyl-1H-pyrazole is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of an iodine atom at the 4-position, two isopropyl groups at the 1 and 3 positions, and a vinyl group at the 5-position. These structural features impart unique chemical and physical properties to the compound, making it of interest in various scientific research fields.
Méthodes De Préparation
The synthesis of 4-Iodo-1,3-diisopropyl-5-vinyl-1H-pyrazole typically involves a multi-step process. One common method includes the radical addition followed by intramolecular cyclization to form the pyrazole skeleton . The reaction conditions are generally mild, with a wide tolerance for different functional groups. Industrial production methods may involve the use of specific catalysts and optimized reaction conditions to achieve high yields and purity .
Analyse Des Réactions Chimiques
4-Iodo-1,3-diisopropyl-5-vinyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 4-position can be substituted with other groups using reagents such as organometallic compounds.
Oxidation and Reduction: The vinyl group at the 5-position can undergo oxidation to form epoxides or reduction to form alkanes.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include iodine, ammonium hydroxide, and various organometallic reagents . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-Iodo-1,3-diisopropyl-5-vinyl-1H-pyrazole has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Iodo-1,3-diisopropyl-5-vinyl-1H-pyrazole involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved in its action depend on the specific biological context and the target molecules.
Comparaison Avec Des Composés Similaires
4-Iodo-1,3-diisopropyl-5-vinyl-1H-pyrazole can be compared with other similar compounds, such as:
4-Iodo-1,3,5-trimethyl-1H-pyrazole: This compound has three methyl groups instead of isopropyl and vinyl groups, leading to different chemical properties.
3-Iodo-1H-pyrazole: Lacks the isopropyl and vinyl groups, making it less sterically hindered and more reactive in certain reactions.
3,5-Dimethyl-4-iodo-1H-pyrazole: Similar to the first compound but with two methyl groups, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C11H17IN2 |
|---|---|
Poids moléculaire |
304.17 g/mol |
Nom IUPAC |
5-ethenyl-4-iodo-1,3-di(propan-2-yl)pyrazole |
InChI |
InChI=1S/C11H17IN2/c1-6-9-10(12)11(7(2)3)13-14(9)8(4)5/h6-8H,1H2,2-5H3 |
Clé InChI |
GQEPNGIEOQKDMG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=NN(C(=C1I)C=C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-(2-chlorophenyl)imidazo[1,2-A]pyrazine-3-carboxylate](/img/structure/B11784083.png)
![5-(4-(Benzo[d]thiazol-2-yl)phenyl)-1,3,4-oxadiazol-2-amine](/img/structure/B11784086.png)






![6-(4-Methoxyphenyl)-2,2-dimethyl-[1,3]dioxolo[4,5-f][1,10]phenanthroline](/img/structure/B11784136.png)




